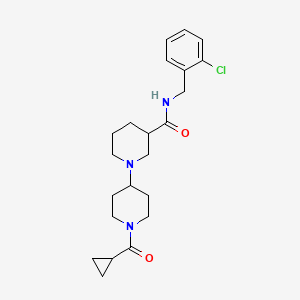
5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PDD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDD belongs to the class of pyrimidinetrione derivatives and has been studied extensively for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a signaling pathway involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have anti-tumor effects, inhibiting the growth and proliferation of various cancer cell lines. In addition, this compound has been shown to have anti-oxidant effects, reducing oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its ability to inhibit the activity of COX-2 and NF-kB, which are involved in various disease processes. This compound has also been shown to be relatively non-toxic, making it a good candidate for further research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of new synthetic methods for this compound that improve its solubility and yield. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 4-isopropoxybenzaldehyde with dimedone in the presence of a catalyst. The reaction produces this compound as a white crystalline solid with a high yield. Other methods for synthesizing this compound include the reaction of 4-isopropoxybenzaldehyde with barbituric acid and the reaction of 4-isopropoxybenzaldehyde with 2,4-pentanedione.
Applications De Recherche Scientifique
5-(4-isopropoxybenzyl)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1,3-dimethyl-5-[(4-propan-2-yloxyphenyl)methyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10(2)22-12-7-5-11(6-8-12)9-13-14(19)17(3)16(21)18(4)15(13)20/h5-8,10,13H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDKPCMWNWCRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2C(=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(dimethylamino)propyl]-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6086072.png)
![N-(2-methoxyethyl)-3-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6086079.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(tetrahydro-2H-pyran-2-ylmethyl)amino]nicotinamide](/img/structure/B6086090.png)
methanol](/img/structure/B6086103.png)
![[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6086111.png)
![N-(1-benzothien-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6086130.png)

![N-(2-fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6086141.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6086149.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6086157.png)
![5,5-dimethyl-2-({[3-(trifluoromethyl)benzyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6086163.png)
![N-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}benzamide](/img/structure/B6086170.png)